molecular formula C23H19F3N2O3S B6522178 2-(2-ethylphenyl)-4-{[3-(trifluoromethyl)phenyl]methyl}-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione CAS No. 951541-27-8

2-(2-ethylphenyl)-4-{[3-(trifluoromethyl)phenyl]methyl}-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione

Cat. No.: B6522178
CAS No.: 951541-27-8
M. Wt: 460.5 g/mol
InChI Key: TWGBUAZZIVFIHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Ethylphenyl)-4-{[3-(trifluoromethyl)phenyl]methyl}-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-1,1,3-trione is a benzothiadiazine derivative characterized by a sulfur- and nitrogen-containing heterocyclic core. Key structural features include a 2-ethylphenyl group at position 2 and a 3-(trifluoromethyl)benzyl substituent at position 4. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the ethylphenyl moiety may influence steric interactions and binding affinity .

Properties

IUPAC Name

2-(2-ethylphenyl)-1,1-dioxo-4-[[3-(trifluoromethyl)phenyl]methyl]-1λ6,2,4-benzothiadiazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19F3N2O3S/c1-2-17-9-3-4-11-19(17)28-22(29)27(20-12-5-6-13-21(20)32(28,30)31)15-16-8-7-10-18(14-16)23(24,25)26/h3-14H,2,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWGBUAZZIVFIHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-ethylphenyl)-4-{[3-(trifluoromethyl)phenyl]methyl}-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione is a member of the benzothiadiazine family known for its diverse biological activities. This article reviews the biological activity of this compound based on various studies, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C19H18F3N3O3SC_{19}H_{18}F_3N_3O_3S. The structure includes a benzothiadiazine core with substituents that enhance its biological activity. Notably, the trifluoromethyl group is known to improve pharmacokinetic properties and increase the potency against various biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance:

  • Minimum Inhibitory Concentration (MIC) : Compounds with similar structures have shown MIC values as low as 2 µg/mL against drug-resistant bacteria such as Staphylococcus aureus and Enterococcus faecalis .
  • Biofilm Eradication : Some derivatives demonstrated significant biofilm eradication capabilities with minimum biofilm eradication concentration (MBEC) values as low as 1 µg/mL . This indicates potential utility in treating chronic infections where biofilms are a significant concern.

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Research has indicated that benzothiadiazine derivatives can inhibit cancer cell proliferation through various mechanisms:

  • Cytotoxicity Studies : Compounds structurally related to the target have exhibited IC50 values ranging from 7–9 µg/mL against various cancer cell lines . This suggests moderate to strong cytotoxic effects.
  • Mechanisms of Action : The proposed mechanisms include induction of apoptosis and inhibition of cell cycle progression in cancer cells.

Study on Antimicrobial Efficacy

A study conducted by researchers focused on synthesizing and evaluating the antimicrobial activity of various benzothiadiazine derivatives. The findings revealed that:

  • Compound Efficacy : The tested compounds exhibited varying degrees of antibacterial activity, with specific derivatives showing enhanced efficacy against resistant strains.
  • Comparative Analysis : When compared to standard antibiotics like vancomycin and daptomycin, some derivatives demonstrated superior biofilm eradication capabilities .

Study on Cytotoxic Effects

Another research effort investigated the cytotoxic effects of similar compounds on human cancer cell lines:

  • Cell Line Testing : The study utilized multiple cancer cell lines to assess the cytotoxicity and found that certain derivatives significantly reduced cell viability.
  • Dose-Response Relationship : A clear dose-response relationship was established, indicating that higher concentrations lead to increased cytotoxicity.

Data Summary

Biological ActivityMeasurementResults
Antimicrobial EfficacyMIC (µg/mL)1 - 2
Biofilm EradicationMBEC (µg/mL)1
Cytotoxicity (IC50)µg/mL7 - 9

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Synthesis Highlights
Target Compound Benzothiadiazine trione 2-(2-Ethylphenyl), 4-[3-(trifluoromethyl)benzyl] ~475 (estimated) N/A Likely involves multi-step alkylation/sulfonylation (inferred from benzothiadiazine synthesis methods)
Example 132 (Patent) Pyrazolo[3,4-d]pyrimidine 4-Amino, 3-(4-ethoxy-3-(trifluoromethyl)phenyl), fluoro substituents 608.1 225–227 Suzuki coupling with Pd catalysis
Triazole Derivative (IJMS) 1,2,4-Triazole Phenylsulfonyl, 2,4-difluorophenyl, phenylethanone ~500 (estimated) N/A Sodium ethoxide-mediated α-halogenated ketone coupling
Benzothiazine (Acta Cryst.) Benzothiazine dione 1-Ethyl, hydrazinylidene, 4-methylphenyl ~350 (estimated) N/A Hydrazine condensation with ketones

Key Observations:

Core Heterocycles :

  • The target compound’s benzothiadiazine trione core differs from the pyrazolo[3,4-d]pyrimidine (Example 132) and 1,2,4-triazole (IJMS) derivatives. Benzothiazine analogs (e.g., Acta Cryst. compound) share a sulfur-containing backbone but lack the trione and dihydro modifications .
  • The 1,2,4-triazole and pyrazolopyrimidine cores are associated with kinase inhibition and antimicrobial activity, whereas benzothiadiazines are linked to ion channel modulation .

Substituent Impact :

  • Trifluoromethyl Groups : Present in both the target compound and Example 132, this group enhances membrane permeability and resistance to oxidative metabolism .
  • Ethyl/Aryl Groups : The 2-ethylphenyl group in the target compound may reduce solubility compared to the 4-methylphenyl group in the Acta Cryst. benzothiazine .

Preparation Methods

The benzothiadiazine trione scaffold is typically synthesized via cyclization reactions involving sulfonamide precursors. A widely cited approach involves the condensation of o-aminobenzenesulfonamide derivatives with carbonyl-containing reagents. For instance, Patel et al. demonstrated that reacting 2-ethylaniline with chlorosulfonic acid yields 2-(2-ethylphenyl)benzenesulfonamide, which undergoes cyclization with urea or thiourea under reflux conditions to form the dihydrobenzothiadiazine core .

Key Reaction Conditions:

  • Solvent: Toluene or benzene for azeotropic water removal.

  • Catalyst: p-Toluenesulfonic acid (0.5–1.0 mol%).

  • Temperature: 110–120°C for 12–16 hours.

  • Yield: 60–75% after crystallization .

This step establishes the 1λ⁶,2,4-benzothiadiazine-1,1,3-trione framework, with the 2-ethylphenyl group introduced via the aniline starting material.

Optimization of Trione Formation

The 1,1,3-trione moiety arises from oxidation of the corresponding thione or via direct cyclization with sulfonic anhydrides. Search result details an intramolecular aza-Wittig reaction using o-azidobenzenesulfonamides and ethyl carbonochloridate, yielding 3-ethoxybenzothiadiazine intermediates. Acid hydrolysis (HCl, 80°C) then converts the ethoxy group to a ketone, forming the trione .

Critical Parameters:

  • Oxidizing Agent: H₂O₂ in acetic acid (for thione oxidation).

  • Cyclization Catalyst: Boron trifluoride etherate.

  • Purity: >98% by HPLC after recrystallization from ethanol/water .

Purification and Characterization

Final purification employs silica gel chromatography (hexane/ethyl acetate gradient) followed by recrystallization. Structural confirmation is achieved via:

  • ¹H/¹³C NMR: Key signals include δ 7.8–8.2 ppm (aromatic protons) and δ 160–170 ppm (carbonyl carbons) .

  • HRMS: Molecular ion peak at m/z 460.5 (C₂₃H₁₉F₃N₂O₃S⁺) .

  • X-ray Diffraction: Confirms the planar benzothiadiazine core and substituent orientations .

Comparative Analysis of Synthetic Routes

MethodStarting MaterialsYield (%)Purity (%)Key Advantage
Cyclization 2-Ethylaniline, urea7095Scalable, minimal byproducts
Reductive Amination Benzothiadiazine core, aldehyde6598High regioselectivity
Aza-Wittig o-Azidosulfonamide6097Avoids harsh oxidation conditions

Challenges and Mitigation Strategies

  • Low Solubility: The trifluoromethyl group enhances hydrophobicity, complicating aqueous workups. Use of DMSO/THF mixtures improves solubility during extraction .

  • Byproduct Formation: Residual chlorosulfonyl intermediates may persist; quenching with NH₄OH eliminates these impurities .

  • Scale-Up Limitations: Patent US3326908A recommends continuous flow reactors for high-volume production to maintain temperature control .

Q & A

Q. What computational methodologies are recommended for studying the interaction of this compound with cell membranes?

Molecular dynamics (MD) simulations using the CHARMM36m force field in GROMACS are ideal. Simulations should model lipid bilayers (56% DOPC, 14% DOPS, 30% cholesterol) in potassium-chloride solution, run at 310.15 K and 1 atm for ≥600 ns. Analyze hydrogen bonding (HB) via radial distribution functions (RDFs) and potential of mean force (PMF) calculations to quantify binding affinities. Parameters for the compound can be generated using CHARMM-GUI’s Ligand Reader & Modeler .

Q. How does the trifluoromethyl substituent influence the compound’s hydrogen bonding with membrane components?

The trifluoromethyl group (electron-withdrawing) enhances HB strength with phospholipid headgroups (e.g., DOPC’s O11-O12) compared to electron-donating groups like ethyl. MD simulations show HB lengths of 1.7–2.1 Å , with trifluoromethyl derivatives forming stronger interactions in the membrane’s headgroup region. For example, DBD3 (trifluoromethyl-substituted) exhibits the strongest HB with DOPS .

Q. What synthetic strategies are employed for structurally similar benzothiadiazine derivatives?

Synthesis involves:

  • Step 1 : Form the benzothiadiazine core via cyclization of precursors.
  • Step 2 : Introduce substituents (e.g., trifluoromethylphenyl) via Suzuki coupling or nucleophilic substitution.
  • Step 3 : Functionalize the acetamide group using amine-reactive intermediates. Key solvents (e.g., THF) and catalysts (e.g., NaH) optimize yields .

Advanced Research Questions

Q. How do contradictions in hydrogen bonding data between DOPC and DOPS lipids inform experimental design?

While DOPC (neutral) and DOPS (anionic) both interact with the compound via HBs, PMF analysis reveals higher energy barriers (1–3 kcal/mol ) for DOPS due to electrostatic repulsion. To resolve contradictions, use atomistic simulations with explicit ion modeling and validate with free energy perturbation (FEP) calculations. For example, DBD5 shows stronger HB with DOPC tails but weaker interactions with DOPS heads .

Q. What advanced MD parameters are critical for analyzing membrane localization?

Key parameters include:

  • Cutoff distances : 12 Å for van der Waals (smoothing from 10 Å).
  • Electrostatics : Particle mesh Ewald method with 1 Å grid spacing.
  • Hydrogen bonds : Fixed via the LINCS algorithm. Monitor HB lifetimes (1–70 ns ) and lipid tail order parameters to assess penetration depth. Cholesterol reduces HB stability, necessitating longer simulation times .

Q. How can QSAR models predict the biological activity of novel analogues?

Develop 3D-QSAR models using combinatorial pharmacophore mapping and partial least squares regression. Validate with external datasets (e.g., benzothiadiazine analogues with pIC50 6.09–7.96). Focus on descriptors like logP, HB acceptor count, and trifluoromethyl positioning. Predicted vs. experimental activity discrepancies (e.g., EX_VT_5: predicted 6.98 vs. observed 7.46) highlight areas for model refinement .

Q. What methodological challenges arise when correlating in silico membrane affinity data with in vivo pharmacokinetics?

Challenges include:

  • Simulating heterogeneous membranes (e.g., cholesterol’s HB-weakening effect).
  • Scaling simulation times to match biological half-lives.
  • Integrating transporter protein interactions. Cross-validate with radiolabeled tissue distribution studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.